Stereochemical Integrity: cis-(1R,5S,6r) vs. trans-Isomer Separation and Purity
The cis-3-oxabicyclo[3.1.0]hexane-6-methanol, specifically the (1R,5S,6r) isomer (CAS 135637-92-2), is available as a discrete stereoisomer from specialized suppliers . In contrast, generic listings for CAS 135577-15-0 often correspond to the trans isomer or a mixture . The cis isomer is supplied with a purity specification of 95.0% , while the trans isomer (listed under the same CAS 135577-15-0) is offered at a minimum purity of 95% or 97% . This stereochemical distinction is critical for applications where the spatial orientation of the hydroxymethyl group dictates molecular recognition, and the availability of the pure cis isomer avoids the need for costly in-house diastereomer separation.
| Evidence Dimension | Stereochemical identity and minimum purity |
|---|---|
| Target Compound Data | cis-(1R,5S,6r) isomer, CAS 135637-92-2; Purity: 95.0% |
| Comparator Or Baseline | trans isomer (often listed as CAS 135577-15-0); Purity: ≥95% (NLT 97% available) |
| Quantified Difference | Discrete cis isomer identity vs. trans isomer; purity specification 95.0% vs. ≥95%-97% |
| Conditions | Supplier Certificate of Analysis (CoA) specifications from Fluorochem (cis) and Capot Chem (trans) |
Why This Matters
Procurement of the correct, defined cis stereoisomer eliminates the risk of obtaining the inactive or undesired trans isomer and avoids extra purification steps, ensuring reproducibility in stereosensitive synthetic and biological applications.
